molecular formula C31H29N5O4 B12315307 Desmethyl-O-Benzyl Apixaban

Desmethyl-O-Benzyl Apixaban

Cat. No.: B12315307
M. Wt: 535.6 g/mol
InChI Key: SBIKMUGRAAZRBC-UHFFFAOYSA-N
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Description

Desmethyl-O-Benzyl Apixaban is a derivative of Apixaban, a potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders. This compound serves as an intermediate in the synthesis of Apixaban and is crucial for understanding the metabolic pathways and pharmacokinetics of the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl-O-Benzyl Apixaban involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reactions are carried out under controlled conditions to ensure high yield and purity. Techniques such as slurry or recrystallization are used for intermediate purification, eliminating the need for column chromatography .

Chemical Reactions Analysis

Types of Reactions

Desmethyl-O-Benzyl Apixaban undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include lactams and other intermediates essential for the synthesis of Apixaban .

Scientific Research Applications

Desmethyl-O-Benzyl Apixaban has several scientific research applications:

Mechanism of Action

Desmethyl-O-Benzyl Apixaban, like its parent compound Apixaban, inhibits factor Xa in its free and bound forms. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The compound’s mechanism of action involves binding to the active site of factor Xa, blocking its activity and preventing thrombus formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethyl-O-Benzyl Apixaban is unique due to its specific role as an intermediate in the synthesis of Apixaban. Its structural modifications provide insights into the metabolic pathways and enhance the understanding of the parent compound’s pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-(4-phenylmethoxyphenyl)-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O4/c32-30(38)28-26-17-19-35(23-11-9-22(10-12-23)34-18-5-4-8-27(34)37)31(39)29(26)36(33-28)24-13-15-25(16-14-24)40-20-21-6-2-1-3-7-21/h1-3,6-7,9-16H,4-5,8,17-20H2,(H2,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIKMUGRAAZRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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